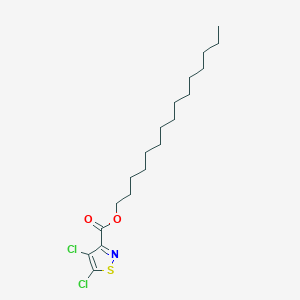

Pentadecyl 4,5-dichloroisothiazole-3-carboxylate

Description

Pentadecyl 4,5-dichloroisothiazole-3-carboxylate is an organic compound belonging to the class of isothiazoles. This compound is characterized by the presence of a pentadecyl group attached to the 4,5-dichloroisothiazole-3-carboxylate moiety. Isothiazoles are known for their diverse biological activities and are widely used in various fields, including agriculture, medicine, and materials science.

Properties

CAS No. |

696649-38-4 |

|---|---|

Molecular Formula |

C19H31Cl2NO2S |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

pentadecyl 4,5-dichloro-1,2-thiazole-3-carboxylate |

InChI |

InChI=1S/C19H31Cl2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-19(23)17-16(20)18(21)25-22-17/h2-15H2,1H3 |

InChI Key |

HTKLTEPXKKXRME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C1=NSC(=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecyl 4,5-dichloroisothiazole-3-carboxylate typically involves the reaction of 4,5-dichloroisothiazole-3-carboxylic acid with pentadecanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 4,5-dichloroisothiazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the isothiazole ring can be substituted by nucleophiles such as thiols, amines, and alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium thiolate, piperidine, and phenylthiol are commonly used.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

Scientific Research Applications

Pentadecyl 4,5-dichloroisothiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentadecyl 4,5-dichloroisothiazole-3-carboxylate involves the inhibition of key enzymes and disruption of cellular processes in target organisms. In fungi, it interferes with nucleic acid metabolism, respiration, and cell wall biosynthesis, leading to cell death . In cancer therapy, it forms conjugates with chemotherapy drugs, enhancing their bioactivity and reducing side effects .

Comparison with Similar Compounds

Similar Compounds

4,5-Dichloroisothiazole-3-carboxylic acid: A precursor in the synthesis of Pentadecyl 4,5-dichloroisothiazole-3-carboxylate.

3,4-Dichloroisothiazole-based strobilurins: These compounds have similar fungicidal properties and are used in agriculture.

Isotianil: Another isothiazole derivative used as a plant activator to induce systemic acquired resistance in plants.

Uniqueness

This compound is unique due to its long alkyl chain, which enhances its lipophilicity and allows for better interaction with lipid membranes. This property makes it more effective in disrupting cellular processes in target organisms compared to other similar compounds .

Biological Activity

Pentadecyl 4,5-dichloroisothiazole-3-carboxylate is a compound that has garnered attention in recent research due to its potential biological activities, particularly in fungicidal applications. This article reviews the biological activity of this compound, including its synthesis, efficacy against various pathogens, and structure-activity relationships.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as isothiazoles, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis of this compound often involves esterification processes that enhance its biological properties. For instance, the esterification of 4-(3,4-dichloroisothiazole) derivatives has been shown to improve fungicidal activity significantly compared to their non-esterified counterparts .

Fungicidal Properties

Recent studies have demonstrated that this compound exhibits potent fungicidal activity against various plant pathogens. The compound has been tested against several fungi, including:

- Alternaria solani

- Botrytis cinerea

- Cercospora arachidicola

- Physalospora piricola

- Sclerotinia sclerotiorum

The effective concentration (EC50) values for these pathogens range from 2.90 to 5.56 μg/mL, indicating strong antifungal properties . In vivo bioassays further confirmed the efficacy of this compound against Pseudoperonospora cubensis at doses as low as 25 µg/mL.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored using density functional theory (DFT) calculations and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. These studies suggest that modifications to the isothiazole ring and the ester moiety can significantly influence the compound's fungicidal potency .

Table 1: In Vitro Fungicidal Activity of this compound

| Pathogen | EC50 (μg/mL) | Remarks |

|---|---|---|

| Alternaria solani | 3.20 | High potency |

| Botrytis cinerea | 6.24 | Comparable to control |

| Cercospora arachidicola | 3.82 | More potent than control |

| Physalospora piricola | 3.65 | Significant inhibition |

| Sclerotinia sclerotiorum | 5.71 | Effective at low concentrations |

Case Studies

In a controlled study examining the effectiveness of this compound in agricultural settings, researchers applied the compound to crops affected by fungal infections. The results indicated a marked reduction in fungal prevalence and an increase in crop yield compared to untreated controls. This reinforces the potential application of this compound as a sustainable fungicide in agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.